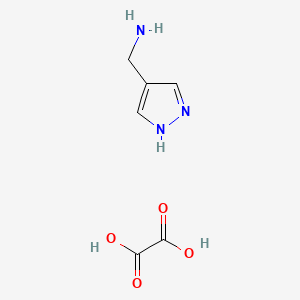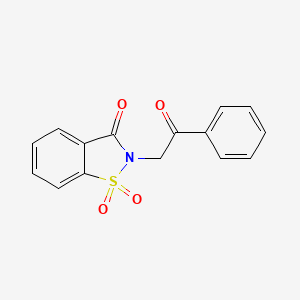
1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-
描述
1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is a heterocyclic compound that belongs to the class of isoindoles. This compound is characterized by a fused ring structure consisting of an isoindole core with two methyl groups attached at the 4 and 7 positions. It is a derivative of isoindole and is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
作用机制
Target of Action
It is known that similar compounds, such as imidazole derivatives, have a broad range of biological activities and can interact with various targets .
Mode of Action
It is known that the compound is a reduced form of isoindole and can be used as a building block for extended porphyrins . This suggests that it may interact with its targets through addition or cycloaddition reactions .
Biochemical Pathways
It is known that similar compounds, such as imidazole derivatives, can affect various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
It is known that similar compounds, such as imidazole derivatives, have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , suggesting that the compound’s action may be influenced by the polarity of its environment.
This compound’s potential as a building block for extended porphyrins suggests that it may have interesting applications in the development of new drugs .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which is a classical method for constructing isoindole rings. This method typically involves the cyclization of a 1,4-diketone with ammonia or a primary amine under acidic conditions. Another method includes the Diels-Alder reaction followed by Barton-Zard synthesis and thermal decarboxylation .
Industrial Production Methods: In industrial settings, the production of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and subsequent modifications of the isoindole ring.
化学反应分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The methyl groups at the 4 and 7 positions can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 4 and 7 positions.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
4,7-Dihydroisoindole: A reduced form of isoindole that serves as a building block for extended porphyrins.
Isoindole: The parent compound of 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl-, known for its instability and reactivity.
Phthalimide: A related compound with a similar ring structure, used in the synthesis of various organic compounds.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- is unique due to its stability and the presence of methyl groups at the 4 and 7 positions, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds.
属性
IUPAC Name |
4,7-dimethylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)11-10(8)13/h3-4H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLNDLDZXKJABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372907 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-88-2 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


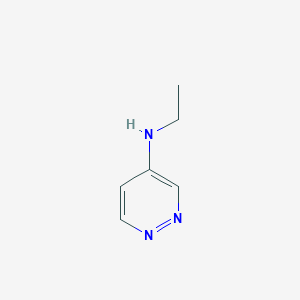
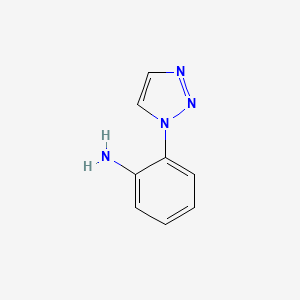


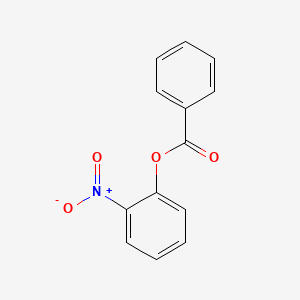
![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)
![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

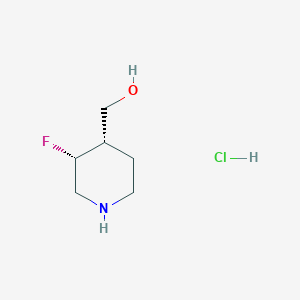
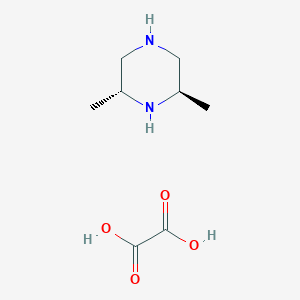
![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
